molecular formula C9H16N2O4 B3101981 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 1408074-75-8

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Cat. No.: B3101981
CAS No.: 1408074-75-8
M. Wt: 216.23
InChI Key: SHUUQKINHURNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a chemical compound with the molecular formula C₉H₁₆N₂O₄. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . Another method includes reductive alkylation procedures to introduce the methyl group, followed by ester hydrolysis and subsequent reactions to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, reductive alkylation, and ester hydrolysis, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.4]octane oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce reduced spirocyclic compounds, and substitution reactions can result in derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is unique due to its specific spirocyclic structure and the presence of the oxalate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUQKINHURNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 2
Reactant of Route 2
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 3
Reactant of Route 3
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 4
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 5
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Reactant of Route 6
2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.